molecular formula C27H50O7P2 B1667917 Belfosdil CAS No. 103486-79-9

Belfosdil

Cat. No. B1667917
M. Wt: 548.6 g/mol
InChI Key: QTBMDDQRDDABNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belfosdil is an antihypertensive calcium channel blocker.

Scientific Research Applications

Pharmacokinetics and Detection

  • Belfosdil can be detected in human plasma using capillary gas chromatography with nitrogen-phosphorus detection. This method, which involves liquid-liquid extraction and gas chromatographic analysis, is sensitive and accurate, allowing for precise measurement of belfosdil in plasma samples from clinical studies (Mulvana, Kaul, Dandekar, & Pittman, 1990).

Therapeutic Effectiveness

  • Bellidifolin, a compound structurally similar to Belfosdil, has demonstrated significant therapeutic effectiveness in cardiac diseases like arrhythmias. Research focused on improving the clinical application of bellidifolin in treating myocardial fibrosis by encapsulating it in nano-micelles, which enhanced its cellular uptake and efficacy (Gao, Chen, Zhou, Xiao, Wang, Liu, Wang, & Guo, 2022).

Cancer Research

Herbicide Resistance in Agriculture

  • Research into a cytochrome P450 hydroxylase, CYP81A6, identified it as the gene responsible for bentazon and sulfonylurea herbicide resistance in rice. This gene, linked to the Bel locus in rice, plays a crucial role in the detoxification of these herbicides, with significant implications for rice breeding programs (Zhang, Lu, Chen, Pan, Xiao, Dai, Li, Zhang, Wu, Wu, Tu, & Liu, 2006).

Hydrothermal Synthesis in Material Science

  • Belfosdil's relevance extends to material science, where it's used in the hydrothermal synthesis of calcium sulfoaluminate–belite cement from industrial waste materials. This process offers a sustainable approach to producing cement with acceptable strength and hydration properties, contributing to cleaner production methods (Rungchet, Chindaprasirt, Wansom, & Pimraksa, 2016).

Chemotherapy Research

  • Belfosdil is also associated with research in chemotherapy, specifically in understanding the resistance mechanisms of certain drugs in cancer treatment, such as 5-fluorouracil in hepatocellular carcinoma cell line Bel(7402) (Jin, Huang, Wei, & Liu, 2002).

properties

CAS RN

103486-79-9

Product Name

Belfosdil

Molecular Formula

C27H50O7P2

Molecular Weight

548.6 g/mol

IUPAC Name

[4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene

InChI

InChI=1S/C27H50O7P2/c1-5-9-19-31-35(28,32-20-10-6-2)24-26(18-23-30-27-16-14-13-15-17-27)25-36(29,33-21-11-7-3)34-22-12-8-4/h13-17,26H,5-12,18-25H2,1-4H3

InChI Key

QTBMDDQRDDABNC-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC

Canonical SMILES

CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

elfosdil
SR 7037
SR-7037
tert-butyl-2-(2-phenoxyethyl)-1,3-propylidene diphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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